molecular formula C22H18O4 B5710595 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No. B5710595
M. Wt: 346.4 g/mol
InChI Key: OWKLSGIEGOCTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one, also known as BMBC, is a synthetic compound that belongs to the family of coumarin derivatives. BMBC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is not fully understood. However, studies have suggested that 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one exerts its pharmacological effects by modulating the activity of various enzymes and receptors. For example, 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to inhibit the activity of acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine, which can improve cognitive function. 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has also been found to modulate the activity of monoamine oxidase, which is involved in the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. This modulation can lead to increased levels of these neurotransmitters, which can improve mood and cognitive function.
Biochemical and Physiological Effects:
3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies have shown that 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one can improve cognitive function and memory in animal models of Alzheimer's disease. 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is also soluble in various solvents, which makes it easy to use in different experimental setups. However, 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has some limitations. It is a synthetic compound, which means that its effects may not be the same as those of natural compounds. 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is also a relatively new compound, and its effects are not fully understood. Further studies are needed to elucidate its mechanism of action and potential applications in different fields.

Future Directions

There are several future directions for 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one research. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of cancer. 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has also been found to exhibit antifungal and antibacterial activities, and further studies are needed to investigate its potential applications in these fields. Finally, further studies are needed to elucidate the mechanism of action of 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one and its potential interactions with other biomolecules.

Synthesis Methods

3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 7-hydroxy-4-methylcoumarin with 2-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography to obtain pure 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one.

Scientific Research Applications

3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has also been shown to possess antifungal and antibacterial activities. In pharmacology, 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and cannabinoid receptors. In biochemistry, 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to interact with various biomolecules, including DNA, RNA, and proteins.

properties

IUPAC Name

3-[(2-methoxyphenyl)methoxy]-4-methylbenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-14-19(25-13-15-7-3-6-10-20(15)24-2)12-11-17-16-8-4-5-9-18(16)22(23)26-21(14)17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKLSGIEGOCTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

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